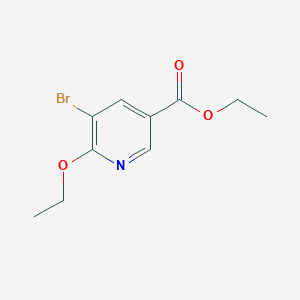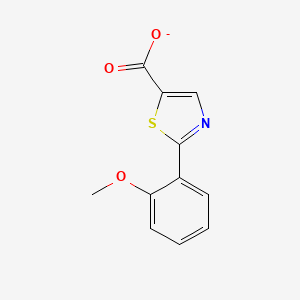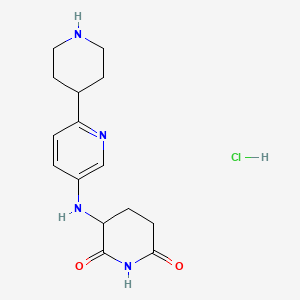
Dspe-peg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dspe-peg-OH: , also known as distearoyl phosphatidylethanolamine-polyethylene glycol-hydroxyl, is a non-ionic PEGylated phospholipid. It consists of three main components: a hydrophobic distearoyl phosphatidylethanolamine part, a hydrophilic polyethylene glycol part, and a hydroxyl group. This unique structure grants this compound excellent water solubility, biocompatibility, and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dspe-peg-OH typically involves the chemical reaction between distearoyl phosphatidylethanolamine and polyethylene glycol. The reaction conditions often include the use of solvents like methanol, chloroform, DMF, and DMSO.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Dspe-peg-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the end of the polyethylene glycol chain is particularly reactive and can participate in these reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various functionalized derivatives .
Applications De Recherche Scientifique
Chemistry: Dspe-peg-OH is widely used in the synthesis of nanoparticles and liposomes. Its amphiphilic nature allows it to form stable structures that can encapsulate drugs or other molecules .
Biology: In biological research, this compound is used to create biocompatible coatings for various biomaterials. It enhances the stability and solubility of these materials, making them suitable for in vivo applications .
Medicine: this compound is extensively used in drug delivery systems. It helps in the targeted delivery of drugs to specific tissues or cells, improving the efficacy and reducing the side effects of the treatment .
Industry: In industrial applications, this compound is used in the formulation of cosmetics and personal care products. Its biocompatibility and stability make it an ideal ingredient for these products .
Mécanisme D'action
Dspe-peg-OH exerts its effects through its unique structure. The hydrophobic distearoyl phosphatidylethanolamine part allows it to interact with lipid membranes, while the hydrophilic polyethylene glycol part provides stability and solubility. The hydroxyl group can participate in various chemical reactions, further enhancing its functionality .
Molecular Targets and Pathways: The primary molecular targets of this compound are lipid membranes and proteins. It can interact with these targets through hydrophobic and hydrophilic interactions, leading to the formation of stable complexes .
Comparaison Avec Des Composés Similaires
Dspe-peg-COOH: This compound has a carboxyl group instead of a hydroxyl group, making it more reactive in certain chemical reactions.
Dspe-peg-NH2: This compound contains an amino group, which can participate in different types of chemical reactions compared to Dspe-peg-OH.
Dspe-peg-FA: This compound includes a folic acid moiety, which allows for targeted delivery to cells expressing folate receptors.
Uniqueness: this compound is unique due to its hydroxyl group, which provides specific reactivity and functionality not found in other similar compounds. Its combination of hydrophobic and hydrophilic parts also makes it highly versatile for various applications .
Propriétés
Numéro CAS |
892144-24-0 |
|---|---|
Formule moléculaire |
C44H86NO11P |
Poids moléculaire |
836.1 g/mol |
Nom IUPAC |
[3-[hydroxy-[2-(2-hydroxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C44H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-37-35-45-44(49)52-38-36-46)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,46H,3-40H2,1-2H3,(H,45,49)(H,50,51) |
Clé InChI |
BPZILUVAHZTEEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCO)OC(=O)CCCCCCCCCCCCCCCCC |
Numéros CAS associés |
892144-24-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13918102.png)


![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)
![Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13918118.png)


